

# Elacestrant selective estrogen receptor degrader pharmacology

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## Compound Focus: Elacestrant

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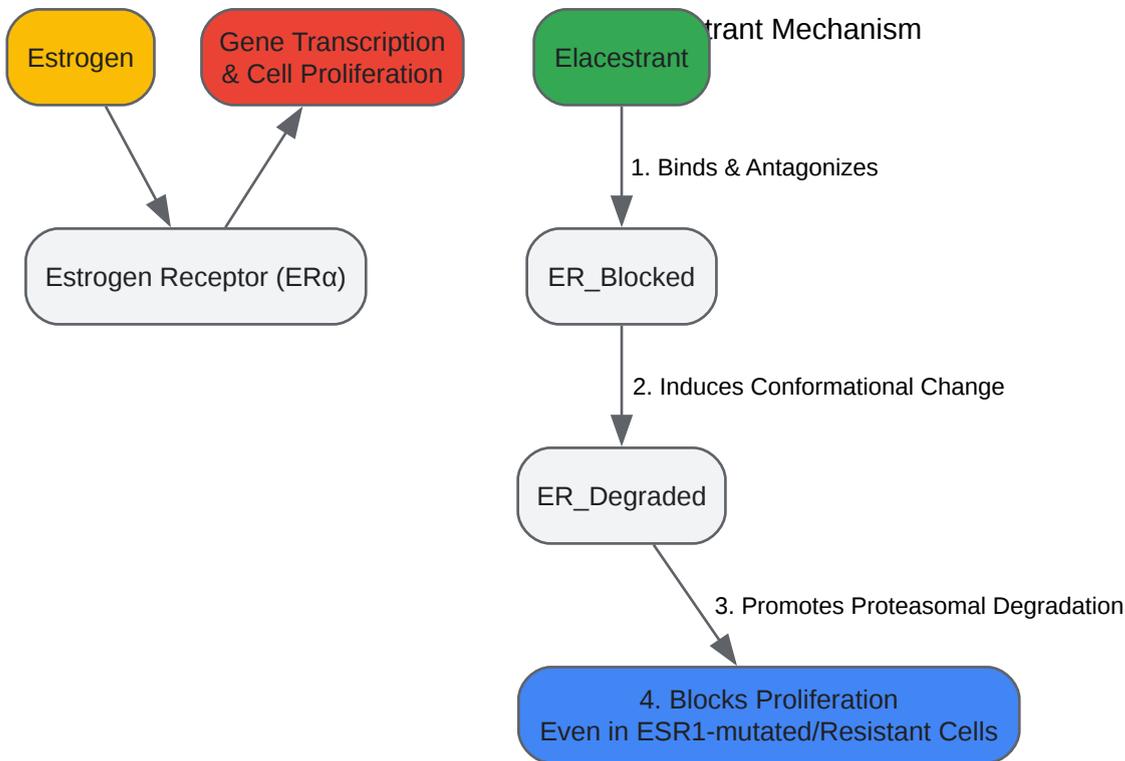
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## Mechanism of Action and Pharmacological Profile

**Elacestrant** (marketed as **Orserdu**) is an oral **selective estrogen receptor degrader (SERD)**. It is approved for treating **postmenopausal women or adult men with ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer** following disease progression on at least one line of endocrine therapy [1] [2].

- **Molecular Target and Primary Action:** **Elacestrant**'s primary target is **Estrogen Receptor-alpha (ER $\alpha$ )**. It functions as a pure antagonist and downregulates the receptor [1] [3].
- **Key Mechanistic Steps:**
  - **Binding and Antagonism:** **Elacestrant** competitively binds to the ligand-binding domain of ER $\alpha$ , acting as a **competitive antagonist** to estradiol and effectively blocking estrogen-mediated signaling and gene transcription [1] [3].
  - **Receptor Degradation:** The drug induces conformational changes in ER that promote **proteasomal degradation** of the receptor, reducing overall cellular ER $\alpha$  protein levels [1].
  - **Overcoming Resistance:** **Elacestrant** retains activity in breast cancer models resistant to other endocrine therapies, including **fulvestrant** and **CDK4/6 inhibitors**, and is effective against various activating **ESR1 mutations** [1] [3].

The following diagram illustrates this multi-step mechanism of action:



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**Elacestrant** competitively antagonizes and degrades *ERα* to block proliferation.

## Pharmacokinetic and Pharmacodynamic Properties

The quantitative pharmacokinetic (PK) profile of **elacestrant**, derived from clinical studies and the approved prescribing information, is summarized in the table below [1] [4].

Parameter	Value/Description	Notes
Bioavailability	~10-11%	Low, but enhanced by food [1] [4].
Dosage (Recommended)	345 mg (base) once daily	Taken with food [1].
T <sub>max</sub> (Time to C <sub>max</sub> )	1 - 4 hours	[1]

Parameter	Value/Description	Notes
Steady-State C <sub>max</sub>	119 ng/mL	At 345 mg dose [1].
Protein Binding	>99%	Independent of concentration [1].
Apparent Volume of Distribution (V <sub>z</sub> /F)	5800 L	Suggests extensive tissue distribution [1].
Primary Metabolic Enzymes	CYP3A4 (major), CYP2A6, CYP2C9 (minor)	[1] [4]
Elimination Half-Life	30 - 50 hours	Supports once-daily dosing [1].

| **Route of Elimination** | Feces: ~82% (34% unchanged) Urine: ~7.5% (<1% unchanged) | [1] | | **Clearance (Apparent)** | 186 L/h | [1] | | **Food Effect (High-Fat Meal)** | C<sub>max</sub>: ↑42% AUC: ↑22% | Administer with food [1]. |

Key pharmacodynamic considerations:

- **Electrophysiology:** At the recommended dose, **elacestrant** does not cause clinically relevant QTc interval prolongation (changes <20 msec) [1].
- **Unique Distribution Property:** Unlike many other endocrine therapies, **elacestrant** is capable of **crossing the blood-brain barrier**, indicating potential utility in treating brain metastases [1] [4].

## Clinical Efficacy and Safety Profile

The FDA approval of **elacestrant** was primarily based on the **phase 3 EMERALD trial** [5] [6].

- **Trial Design:** EMERALD was an open-label trial where patients with ER+/HER2- metastatic breast cancer (previously treated with a CDK4/6 inhibitor and 1-2 lines of endocrine therapy) were randomized to receive either **elacestrant** or investigator's choice of standard endocrine monotherapy (fulvestrant or an aromatase inhibitor) [6].
- **Primary Endpoint - Progression-Free Survival (PFS):** The trial met its primary endpoint, demonstrating a statistically significant improvement in PFS with **elacestrant**, particularly in the subgroup of patients with **ESR1-mutated tumors** [5] [6].

- In the **ESR1-mutated cohort**, median PFS was **3.8 months** with **elacestrant** versus **1.9 months** with standard care (Hazard Ratio [HR] = 0.55), meaning a **45% reduction** in the risk of progression or death [6].
- A post-hoc analysis showed that patients with ESR1 mutations and prior CDK4/6 inhibitor treatment duration of **≥12 months** derived even greater benefit, with a median PFS of **8.6 months** versus 1.9 months (HR = 0.41) [6].

The table below summarizes common adverse reactions from the EMERALD trial and post-marketing safety analyses [1] [7] [2].

Adverse Reaction	Incidence (≥10%)	Grade 3/4 Incidence	Monitoring/Management
Musculoskeletal Pain	41%	1.7% (Serious)	Supportive care
Nausea	35%	1.3% (Serious)	Administer with food; antiemetics
Increased Cholesterol	30%	0.9%	Monitor lipid profile pre-treatment and periodically
Increased AST	29%	Not specified	Monitor liver function tests
Increased Triglycerides	27%	2.2%	Monitor lipid profile pre-treatment and periodically
Fatigue	26%	Not specified	Supportive care
Decreased Hemoglobin	26%	Not specified	Monitor complete blood count
Vomiting	19%	Not specified	Administer with food; antiemetics

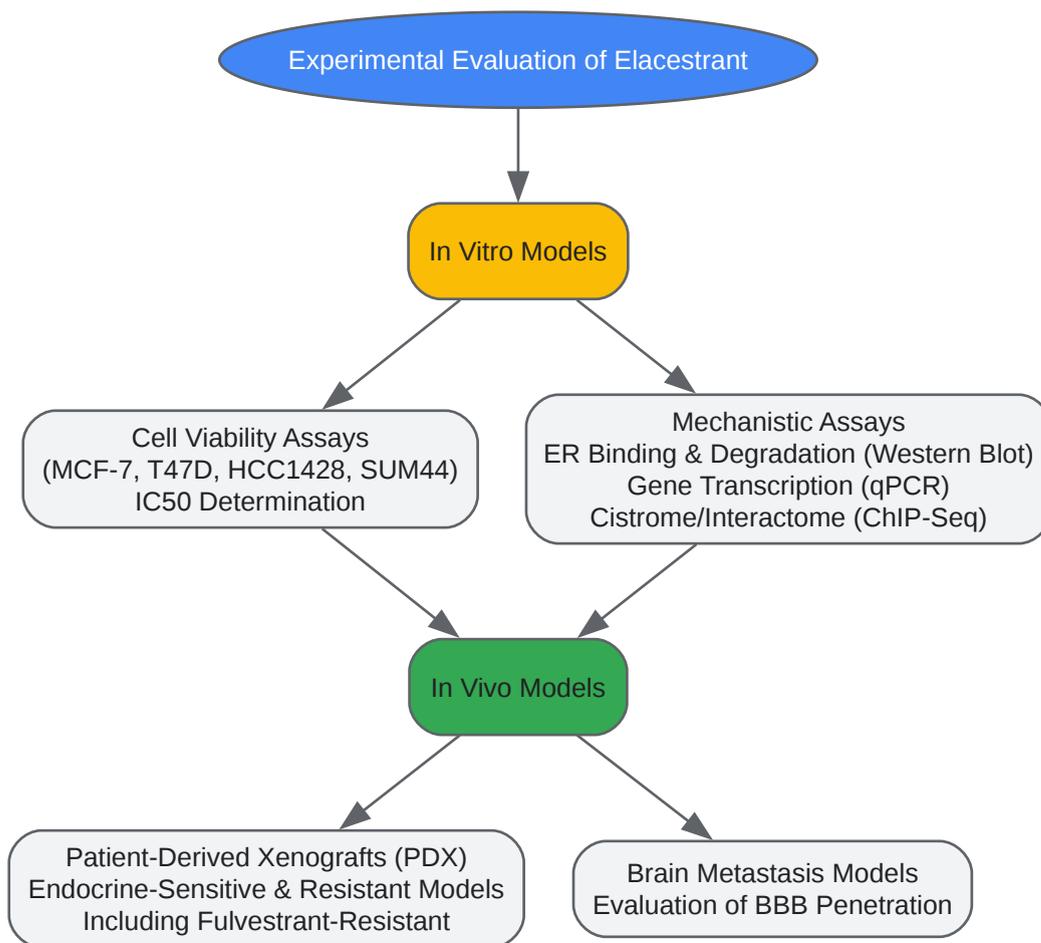
#### Important Safety Considerations [1] [2]:

- **Drug Interactions:** Avoid concomitant use with **strong or moderate CYP3A4 inhibitors** (e.g., itraconazole) and **inducers** (e.g., rifampin), as they can significantly alter **elacestrant** exposure [1] [4].

- **Hepatic Impairment:** Dose reduction is recommended in patients with **moderate hepatic impairment**. Avoid use in patients with **severe hepatic impairment** [1] [2].
- **Embryo-Fetal Toxicity:** Can cause fetal harm. Advise patients of reproductive potential to use effective contraception during treatment and for at least one week after the last dose [2].

## Key Experimental Protocols and Models

The pharmacological profile of **elacestrant** was characterized through a series of standardized *in vitro* and *in vivo* experiments. The workflow for these key assays is outlined below:



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*Workflow of key experimental models used to characterize **elacestrant** activity.*

## In Vitro Methodologies

- **Cell Viability/Proliferation Assays [3]**
  - **Cell Lines:** ER+ breast cancer models (e.g., MCF-7, T47D) and their **long-term estrogen-deprived (LTED)** derivatives modeling endocrine resistance, some engineered with **ESR1 mutations** (e.g., Y537C, Y537S).
  - **Protocol:** Cells are treated with a concentration range of **elacestrant** (e.g., 1 nM to 10,000 nM) in the presence or absence of estradiol (E2). Viability is measured after 5-7 days using assays like ATP-lite or CellTiter-Glo. **IC50 values** are calculated from dose-response curves.
- **Mechanism of Action Assays [3]**
  - **ER Degradation (Western Blot):** Cells are treated with **elacestrant** for 18-24 hours. Whole-cell lysates are probed with antibodies against ER $\alpha$ . GAPDH or actin serves as a loading control.
  - **Transcriptional Activity (qPCR):** mRNA levels of estrogen-regulated genes (e.g., *PGR*, *TFF1*) are quantified via RT-qPCR after drug treatment to confirm suppression of ER signaling.
  - **ER Cistrome/Interactome (ChIP-Seq):** Chromatin Immunoprecipitation followed by sequencing identifies genome-wide ER binding sites and protein interactions, demonstrating that **elacestrant** disrupts the ER transcriptional complex.

## In Vivo Methodologies

- **Patient-Derived Xenograft (PDX) Models [3]**
  - **Protocol:** Tumor fragments from patients with ER+ breast cancer (including models with various *ESR1* mutations) are implanted into immunocompromised mice. Once established, mice are randomized to treatment groups: vehicle control, **elacestrant** (dosed orally, e.g., 60-120 mg/kg), and active comparator (fulvestrant). **Tumor volume is measured regularly** to calculate tumor growth inhibition (TGI).
- **Assessment of Combination Therapy [3]**
  - **Rationale:** To evaluate synergy and overcome resistance.
  - **Protocol:** *In vitro* and *in vivo* models (including palbociclib-resistant cells) are treated with **elacestrant** alone, a combination drug (e.g., CDK4/6 inhibitor, everolimus) alone, or the combination. Effects on cell viability or tumor growth are compared to determine combinatory effects.

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